molecular formula C9H20S B1584881 tert-Nonanethiol CAS No. 25360-10-5

tert-Nonanethiol

Cat. No. B1584881
CAS RN: 25360-10-5
M. Wt: 160.32 g/mol
InChI Key: MPBLPZLNKKGCGP-UHFFFAOYSA-N
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Description

Tert-Nonanethiol, also known as tert-Nonyl mercaptan, is a chemical compound with the empirical formula C9H20S . It is a mixture of isomers with a molecular weight of 160.32 .


Molecular Structure Analysis

The molecular structure of tert-Nonanethiol includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 29 bond(s). There are 9 non-H bond(s), 5 rotatable bond(s), and 1 thiol(s) .


Physical And Chemical Properties Analysis

Tert-Nonanethiol has a refractive index of n20/D 1.457 (lit.), a boiling point of 188 °C (lit.), and a density of 0.856 g/mL at 25 °C (lit.) . It is a colorless liquid with a repulsive odor .

Scientific Research Applications

  • Adsorptive Removal of Thiol Compounds : A study by Shimizu et al. (2006) focused on the adsorptive removal of tert-butanethiol using silver-exchanged Y zeolite. They found that silver species in tert-butanethiol-saturated Ag-Y include AgSH molecule, Ag2S monomer, and Ag4S2 cluster, highlighting the potential use of this system for environmental remediation and industrial applications (Shimizu et al., 2006).

  • Catalytic Asymmetric Oxidation : Research by Cogan et al. (1998) described the catalytic asymmetric oxidation of tert-butyl disulfide, leading to the synthesis of various chiral tert-butanesulfinyl compounds. This method, using H2O2 and VO(acac)2, is noted for its convenience and cost-effectiveness, and it has implications for the synthesis of enantiomerically pure compounds in chemistry (Cogan et al., 1998).

  • Intermediates for Asymmetric Synthesis of Amines : Ellman et al. (2002) discussed the use of N-tert-Butanesulfinyl imines as intermediates in the asymmetric synthesis of amines. They demonstrated the versatility of these imines for synthesizing a wide range of enantioenriched amines, which has significant implications for pharmaceutical synthesis and materials science (Ellman et al., 2002).

  • Holographic Characteristics in Sensing : Mora et al. (2019) studied the influence of tert-Butylthiol in holographic polymer-dispersed liquid crystals, with potential applications in designing holographic sensors for detecting natural gas and liquefied petroleum gas (Mora et al., 2019).

  • Conformational Studies : Research by Nasrolahi et al. (2019) on the conformational preferences of compounds like 2,2-Di-tert-butyl-1,3-dithian offers insights into the molecular stability and properties of tert-butyl derivatives, with implications for material science and molecular engineering (Nasrolahi et al., 2019).

  • Quartz Crystal Microbalance Sensing Elements : A study by Cygan et al. (1999) explored the potential use of tert-butylcalix[4]arenetetrathiolate monolayers as molecular recognition elements for chemical sensors in aqueous solutions, indicating their applicability in environmental monitoring and analytical chemistry (Cygan et al., 1999).

Safety And Hazards

Tert-Nonanethiol is classified as a flammable liquid (Category 3), may cause an allergic skin reaction (Category 1), causes serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves should be used .

properties

IUPAC Name

2-methyloctane-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20S/c1-4-5-6-7-8-9(2,3)10/h10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBLPZLNKKGCGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40274046
Record name 2-Methyloctane-2-thiol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name tert-Nonanethiol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

tert-Nonanethiol

CAS RN

25360-10-5, 55646-15-6
Record name tert-Nonanethiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025360105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Nonanethiol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methyloctane-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dimethylheptanethiol
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TERT-NONANETHIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/168S427F21
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
R Diderich - In silico toxicology: Principles and applications, 2010 - books.google.com
As part of its Environment Health and Safety Programme, the Organisation for Economic Co-operation and Development (OECD) has been active on the subject of the use of (…
Number of citations: 36 books.google.com
VB Tatipamula, KN Killari, K Prasad… - Indian Journal of …, 2019 - search.ebscohost.com
For the first time, 89 chemical constituents were identified by gas chromatography-mass spectrometry analysis of ethanol extract of Clathria baltica. The chemical examination of ethanol …
Number of citations: 20 search.ebscohost.com
J Heo, SY Park, JW Kim, S Song… - Advanced Functional …, 2018 - Wiley Online Library
… The CdS layer used in this work was formed by the following procedures; cadmium tert-nonanethiolate (CdTNT) which was synthesized from cadmium acetate and tert-nonanethiol,[2] …
Number of citations: 18 onlinelibrary.wiley.com
J Heo - 2019 - scholarworks.unist.ac.kr
… The CdS layer used in this work was formed by the following procedures; cadmium tert‐nonanethiolate (CdTNT) which was synthesized from cadmium acetate and tertnonanethiol,28 …
Number of citations: 0 scholarworks.unist.ac.kr
BF Joaquin, O Heidi, SK Birgit - 2009 - www-old.reach24h.com
In accordance with Commission Decision 85/71/EEC1 [pursuant to Directive 92/32/EEC, the 7th amendment to Directive 67/548/EEC2 (hereinafter" the Directive") on the approximation …
Number of citations: 4 www-old.reach24h.com
FDC Yellow, FDC Red - gaftp.epa.gov
… tert−Nonanethiol …
Number of citations: 4 gaftp.epa.gov

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